molecular formula C13H18FNO B8669321 (3-(2-Fluorobenzyl)piperidin-3-yl)methanol

(3-(2-Fluorobenzyl)piperidin-3-yl)methanol

Cat. No. B8669321
M. Wt: 223.29 g/mol
InChI Key: CVGNAKBXCGQGME-UHFFFAOYSA-N
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Patent
US09351965B2

Procedure details

Hydrochloric acid in dioxane (1.5 mL, 4M) was added to a flask containing tert-butyl 3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidine-1-carboxylate (0.43 g, 1.33 mmol). 1,4-dioxane (1.5 mL) was added to the reaction mixture. The reaction was allowed to stir for 4 hours. Upon reaction completion, the reaction was concentrated, and 346 mg of crude product was recovered and progressed to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
tert-butyl 3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:24]=[CH:23][CH:22]=[CH:21][C:4]=1[CH2:5][C:6]1([CH2:19][OH:20])[CH2:11][CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1>O1CCOCC1>[F:2][C:3]1[CH:24]=[CH:23][CH:22]=[CH:21][C:4]=1[CH2:5][C:6]1([CH2:19][OH:20])[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
tert-butyl 3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Quantity
0.43 g
Type
reactant
Smiles
FC1=C(CC2(CN(CCC2)C(=O)OC(C)(C)C)CO)C=CC=C1
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
346 mg of crude product was recovered
CUSTOM
Type
CUSTOM
Details
progressed to the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=C(CC2(CNCCC2)CO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.